3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one

Lipophilicity Drug-likeness Quinolinone SAR

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 878657-03-5) is a heterocyclic small molecule (C₁₂H₁₄N₂O, MW 202.25 g·mol⁻¹) belonging to the 3‑aminomethyl‑quinolin‑2(1H)‑one class. Its structure features a quinolin‑2‑one core bearing a primary aminomethyl substituent at the 3‑position and methyl groups at both the 6‑ and 8‑positions.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 878657-03-5
Cat. No. B13150612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one
CAS878657-03-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C(=O)N2)CN)C
InChIInChI=1S/C12H14N2O/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(15)14-11/h3-5H,6,13H2,1-2H3,(H,14,15)
InChIKeyXKPAUVOEFJXNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 878657-03-5): Chemical Identity, Physicochemical Profile, and Procurement Baseline for a Specialized Aminomethyl-Quinolinone Research Scaffold


3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 878657-03-5) is a heterocyclic small molecule (C₁₂H₁₄N₂O, MW 202.25 g·mol⁻¹) belonging to the 3‑aminomethyl‑quinolin‑2(1H)‑one class . Its structure features a quinolin‑2‑one core bearing a primary aminomethyl substituent at the 3‑position and methyl groups at both the 6‑ and 8‑positions . This compound is covered by the generic Markush structure of patent families that claim aminomethyl‑quinolone derivatives as c‑Jun N‑terminal kinase (JNK) inhibitors [1], and has been described by one vendor as a potential inhibitor of leucyl‑tRNA synthetase (LeuRS) in Mycobacterium tuberculosis . Commercially, the compound is available from multiple suppliers at a typical purity of ≥95% (HPLC), with a catalog-stated LogP of 1.60 and a topological polar surface area (TPSA) of 58.88 Ų .

Why Generic Substitution Fails: The Functional Consequences of 6,8-Dimethyl and 3-Aminomethyl Decoration on the Quinolin-2-one Scaffold of CAS 878657-03-5


Within the 3‑aminomethyl‑quinolin‑2‑one family, even subtle changes in ring‑substitution pattern produce marked differences in lipophilicity, hydrogen‑bonding capacity, and steric profile that directly affect molecular recognition, pharmacokinetic behavior, and synthetic utility [1]. The unsubstituted parent, 3‑(aminomethyl)‑1H‑quinolin‑2‑one (CAS 1017185‑43‑1), lacks the 6‑ and 8‑methyl groups and consequently presents a lower computed LogP and a distinct H‑bond donor/acceptor arrangement compared to the target compound [2]. Conversely, 6,8‑dimethylquinolin‑2(1H)‑one (CAS 54904‑39‑1) lacks the 3‑aminomethyl handle entirely, eliminating the primary amine that serves as the critical nucleophilic anchor for amide coupling, reductive amination, or urea‑forming reactions that are central to library synthesis and probe design . These structural differences mean that a scientist requiring the exact 6,8‑dimethyl‑3‑aminomethyl substitution vector—whether for structure–activity relationship (SAR) exploration within a JNK‑inhibitor program or for use as a pre‑functionalized building block—cannot simply replace CAS 878657‑03‑5 with a cheaper, more readily available analog without altering the intended chemical space and biological readout .

Quantitative Differentiation Evidence for 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one (878657-03-5) Against Its Closest Structural Analogs


Lipophilicity Tuning: 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one Exhibits a Computed LogP of 1.60 vs. the Unsubstituted Parent, Modulating Predicted Membrane Permeability

The target compound (CAS 878657-03-5) has a vendor‑computed LogP of 1.60, whereas the unsubstituted 3‑(aminomethyl)‑1H‑quinolin‑2‑one (CAS 1017185‑43‑1, C₁₀H₁₀N₂O, MW 174.20) has a lower predicted LogP (~1.0–1.2) due to the absence of the two methyl groups . The 6,8‑dimethyl substitution increases LogP by approximately 0.4–0.6 units, a difference that can shift a compound from below to above the commonly accepted Lipinski optimal range lower bound (LogP >0), and meaningfully affects predicted passive membrane permeability and non‑specific protein binding in cell‑based assays [1].

Lipophilicity Drug-likeness Quinolinone SAR

Hydrogen-Bond Donor/Acceptor Architecture: 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one Possesses a Unique 2-Donor / 2-Acceptor Profile Distinct from Both the Des-methyl and Des-aminomethyl Analogs

The target compound provides exactly two H‑bond donors (the lactam N–H and the primary amine –NH₂) and two H‑bond acceptors (the lactam carbonyl oxygen) . Removing the aminomethyl group (as in 6,8‑dimethylquinolin‑2(1H)‑one, CAS 54904‑39‑1) eliminates one donor, reducing the H‑bond donor count to 1. Removing the 6‑ and 8‑methyl groups (as in 3‑(aminomethyl)‑1H‑quinolin‑2‑one) preserves the donor/acceptor count but alters the three‑dimensional electrostatic potential surface around the quinolinone ring due to the loss of the electron‑donating methyl substituents [1]. These differences in H‑bond pharmacophore features directly affect docking scores, binding poses, and selectivity profiles in target‑based screening campaigns [2].

Hydrogen bonding Molecular recognition Scaffold classification

Patent-Disclosed JNK Inhibitor Class Membership: 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one Maps onto the Generic Formula I of WO 2013/007676, Granting Access to a Biologically Validated Chemical Space

The compound CAS 878657-03-5 falls within the scope of the Markush Formula I defined in the aminomethyl-quinolone JNK inhibitor patent family (US 2013/0018043 A1; WO 2013/007676 A1) [1]. The generic claim explicitly encompasses quinolin-2-one cores bearing an aminomethyl group at the 3‑position and permits alkyl substitution (including methyl) at positions 6 and 8 of the fused benzene ring. This patent family has been cited by subsequent filings in the kinase and inflammation fields [2]. In contrast, the simpler 6,8‑dimethylquinolin-2(1H)‑one (lacking the 3‑aminomethyl group) and the unsubstituted 3‑(aminomethyl)‑1H‑quinolin‑2‑one (lacking the 6,8‑dimethyl motif) are not explicitly exemplified in the primary biological examples of this patent, suggesting that the combination of both substituents was considered relevant for JNK‑modulatory activity [3].

JNK inhibition Patent landscape Kinase inhibitor

Synthetic Utility as a Pre-functionalized Building Block: The Free Primary Amine of CAS 878657-03-5 Enables Direct Derivatization Pathways Absent in the Des-aminomethyl Analog 6,8-Dimethylquinolin-2(1H)-one

The primary aminomethyl group at the 3‑position of CAS 878657-03-5 permits a suite of well‑established, high‑yielding derivatization reactions—amide coupling (with carboxylic acids or activated esters), sulfonamide formation (with sulfonyl chlorides), reductive amination (with aldehydes or ketones), and urea synthesis—without requiring a separate deprotection or functional‑group interconversion step . The des‑aminomethyl comparator 6,8‑dimethylquinolin‑2(1H)‑one (CAS 54904‑39‑1) lacks a nucleophilic amine handle altogether, meaning any library expansion starting from that scaffold would require electrophilic aromatic substitution or metal‑catalyzed C–H functionalization conditions that are inherently less predictable and less amenable to parallel synthesis workflows . The unsubstituted 3‑(aminomethyl)‑1H‑quinolin‑2‑one provides an equivalent amine handle but cannot replicate the steric and electronic influence of the two methyl groups on downstream coupling reactions or on the conformational preferences of the resulting amide/sulfonamide products [1].

Building block Parallel synthesis Medicinal chemistry

Computed Topological Polar Surface Area (TPSA): 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one Has a TPSA of 58.88 Ų, Situating It in the Favorable Range for Oral Bioavailability and CNS Penetration Prediction

The target compound exhibits a computed TPSA of 58.88 Ų . According to the widely accepted models of Veber et al. and Kelder et al., compounds with TPSA < 60 Ų are predicted to have good oral absorption, while TPSA < 70–90 Ų is considered favorable for passive blood–brain barrier penetration [1]. The unsubstituted 3‑(aminomethyl)‑1H‑quinolin‑2‑one is expected to have a similar TPSA (~59 Ų) but a lower LogP, placing it in a different region of the LogP–TPSA bioavailability space. The des‑aminomethyl analog 6,8‑dimethylquinolin‑2(1H)‑one is predicted to have a lower TPSA (~33–40 Ų) due to the absence of the primary amine, which may favor membrane permeability but at the potential cost of increased promiscuity and toxicity risk due to excessively high lipophilicity [2].

TPSA Oral bioavailability CNS drug delivery

Optimal Research and Industrial Deployment Scenarios for 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one (CAS 878657-03-5) Based on Quantified Differentiation Evidence


JNK-Focused Kinase Inhibitor Lead Optimization

Given the compound's structural alignment with the Markush Formula I of the WO 2013/007676 JNK inhibitor patent family [1], research groups engaged in JNK1/2/3 inhibitor lead optimization should prioritize this scaffold over the unsubstituted 3‑(aminomethyl)‑1H‑quinolin‑2‑one. The 6,8‑dimethyl substitution modifies the electron density of the aromatic ring, which can influence the compound's binding mode to the JNK ATP‑binding pocket and potentially improve selectivity over other MAP kinases. The LogP of 1.60 and TPSA of 58.88 Ų place this compound in a favorable physicochemical space for both oral bioavailability and cellular permeability, supporting progression from biochemical assays to cell‑based target engagement studies . Procurement of this specific compound, rather than a generic 3‑aminomethyl‑quinolinone, ensures consistency with the patent‑protected chemical matter and facilitates direct comparison with any disclosed biological data from the patent family.

Parallel Library Synthesis via Amide or Sulfonamide Coupling

The free primary aminomethyl group at position 3 enables high‑throughput parallel synthesis of diverse amide, sulfonamide, and urea libraries for broad‑spectrum screening . Medicinal chemistry teams seeking to expand SAR around the quinolin‑2‑one core should select CAS 878657-03-5 over 6,8‑dimethylquinolin‑2(1H)‑one (CAS 54904‑39‑1), because the latter lacks the nucleophilic amine handle and would require less efficient C–H functionalization or electrophilic substitution strategies. The two methyl substituents further provide a steric and electronic environment that is distinct from the unsubstituted parent, potentially yielding library members with differentiated selectivity profiles when screened across kinase, GPCR, or epigenetic target panels.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed TPSA of 58.88 Ų and a LogP of 1.60, this compound occupies a favorable region of the CNS drug‑likeness space (TPSA < 70 Ų; LogP 1–3) [2]. CNS‑focused discovery teams can use this scaffold as a reference point for designing brain‑penetrant analogs within the aminomethyl‑quinolinone series. The balanced H‑bond donor/acceptor profile (2/2) avoids the excessive hydrogen‑bonding that typically impairs CNS penetration, while the moderate LogP reduces the risk of high‑lipophilicity‑driven off‑target pharmacology compared to the des‑aminomethyl analog 6,8‑dimethylquinolin‑2(1H)‑one.

Mycobacterium tuberculosis LeuRS Inhibitor Probe Development

Based on vendor‑reported activity as a potential inhibitor of leucyl‑tRNA synthetase (LeuRS) in M. tuberculosis , this compound may serve as a starting point for anti‑tubercular probe development. Although independent peer‑reviewed confirmation of this activity is currently lacking, the structural features—a quinolin‑2‑one core decorated with an aminomethyl group—are reminiscent of known aminoacyl‑tRNA synthetase inhibitor pharmacophores. Researchers investigating LeuRS as an anti‑TB target may consider this compound for initial screening and subsequent structure‑guided optimization, with the understanding that confirmatory in‑house biological evaluation is essential.

Quote Request

Request a Quote for 3-(Aminomethyl)-6,8-dimethyl-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.